molecular formula C19H30N2O3 B2604566 2-(4-ethoxyphenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide CAS No. 954077-10-2

2-(4-ethoxyphenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2604566
CAS No.: 954077-10-2
M. Wt: 334.46
InChI Key: NPIAHPCALOONQF-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, an ethoxyphenyl group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, including cyclization and functional group modifications.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Acetamide Moiety: The final step involves the formation of the acetamide linkage through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may modulate biological pathways by binding to active sites or altering protein conformations, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-((1-(2-ethoxyethyl)piperidin-4-yl)methyl)acetamide
  • 2-(4-ethoxyphenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)propionamide

Uniqueness

2-(4-ethoxyphenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where similar compounds may not be as effective.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-3-24-18-6-4-16(5-7-18)14-19(22)20-15-17-8-10-21(11-9-17)12-13-23-2/h4-7,17H,3,8-15H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIAHPCALOONQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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